Methyl N-Boc-2-amino-5-bromopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-Boc-2-amino-5-bromopentanoate: is a chemical compound with the molecular formula C11H20BrNO4 and a molecular weight of 310.1848 . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl N-Boc-2-amino-5-bromopentanoate can be synthesized through a multi-step process. One common method involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by bromination and esterification reactions. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Methyl N-Boc-2-amino-5-bromopentanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products: The major products formed from these reactions include substituted derivatives, alcohols, and oxidized compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl N-Boc-2-amino-5-bromopentanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl N-Boc-2-amino-5-bromopentanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and other proteins. The Boc-protected amino group and bromine atom play crucial roles in its reactivity and binding affinity .
Comparison with Similar Compounds
- Methyl 2-amino-5-bromobenzoate
- Methyl 5-bromo-2-(1H-pyrrol-1-yl)benzoate
- Methyl 5-bromo-2-{[(4-methylphenyl)sulfonyl]amino}-benzoate
Comparison: Methyl N-Boc-2-amino-5-bromopentanoate is unique due to its Boc-protected amino group and brominated pentanoate structure. This combination imparts distinct reactivity and stability compared to other similar compounds, making it valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C11H20BrNO4 |
---|---|
Molecular Weight |
310.18 g/mol |
IUPAC Name |
methyl 5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C11H20BrNO4/c1-11(2,3)17-10(15)13-8(6-5-7-12)9(14)16-4/h8H,5-7H2,1-4H3,(H,13,15) |
InChI Key |
LUZVFJDTKGGUTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCBr)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.